HIV Drug ResistanceNNRTI Resistance EvolutionMicrobicide Development
Developing topical HIV microbicides faces two key bottlenecks: rapid viral resistance to first-generation NNRTIs and incompatibility with sustained-release delivery platforms. MIV-150 directly addresses both.
• Resistance emergence in vitro requires ~45 weeks vs. 4-5 weeks for nevirapine/delavirdine, enabling durable preclinical efficacy models.
• Retains <1 nM potency against common K103N/Y181C NNRTI-resistant mutants.
• Validated in intravaginal ring and carrageenan gel formulations for mucosal SHIV protection in NHP models.
Supplied as ≥98% crystalline solid with full QC documentation. For R&D use only.
Molecular FormulaC19H17FN4O3
Molecular Weight368.4 g/mol
CAS No.231957-54-3
Cat. No.B1677211
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
MIV-150 Product Overview: Third-Generation NNRTI for HIV Prevention
MIV-150 (CAS 231957-54-3) is a third-generation, non-nucleoside reverse transcriptase inhibitor (NNRTI) of the phenylethylthioazolylthiourea (PETT) class, developed as a candidate for topical HIV prevention (microbicide) [1]. It is a potent, tight-binding, allosteric inhibitor of HIV-1 and HIV-2 reverse transcriptase, with reported EC50 values < 1 nM against wild-type virus in vitro [2]. This compound is distinct from first-generation NNRTIs like nevirapine and efavirenz, and is also under investigation for its in vivo efficacy in preventing transmission of simian-human immunodeficiency virus (SHIV) in non-human primate models when formulated as a gel or intravaginal ring [3].
1HIV-1/HIV-2 RT inhibitor probe for NNRTI pathway research
2Topical formulation studies — sustained-release delivery research
3SHIV/NHP mucosal prevention model — model-response context
[1] First-in-Human Trial of MIV-150 and Zinc Acetate Coformulated in a Carrageenan Gel: Safety, Pharmacokinetics, Acceptability, Adherence, and Pharmacodynamics. J Acquir Immune Defic Syndr. 2016 Nov 14;73(5):489-496. doi: 10.1097/QAI.0000000000001136. View Source
[3] Singer R, et al. An intravaginal ring that releases the NNRTI MIV-150 reduces SHIV transmission in macaques. Sci Transl Med. 2012 Sep 5;4(150):150ra123. doi: 10.1126/scitranslmed.3003936. View Source
MIV-150: Resistance and Formulation Distinctions
While MIV-150 is an NNRTI like nevirapine, delavirdine, and efavirenz, its unique resistance development kinetics and functional compatibility with specific topical formulations preclude direct interchangeability. In vitro data demonstrate that the emergence of viral resistance to MIV-150 occurs significantly slower than to first-generation NNRTIs like nevirapine and delavirdine . Furthermore, MIV-150 exhibits a distinct interaction with HIV-1 reverse transcriptase (RT), forming two kinetically distinct enzyme-inhibitor complexes, a property shared with efavirenz and delavirdine but not with nevirapine [1]. Critically, MIV-150 is specifically engineered for use in sustained-release devices like intravaginal rings (IVRs) and gel formulations, where its physical and chemical properties enable consistent, long-term mucosal delivery [2]. This integrated formulation approach is a key differentiator that cannot be achieved by simply substituting another NNRTI into the same delivery system.
Risk Aspect
MIV-150 Context
Substitution Concern
Resistance Kinetics
Reported slower resistance emergence vs first-generation NNRTIs
Resistance emergence profile may not transfer to generic NNRTI substitutes
Formulation Fit
Engineered for sustained-release IVR and gel delivery systems
Formulation compatibility may not be maintained with alternative NNRTIs
Binding Mechanism
Heterogeneous RT binding; two kinetically distinct complexes
Binding profile differs from nevirapine; pharmacodynamic profile may shift
[1] Geitmann M, Unge T, Danielson UH. Biosensor-based kinetic characterization of the interaction between HIV-1 reverse transcriptase and non-nucleoside inhibitors. J Med Chem. 2006 Apr 20;49(8):2367-74. doi: 10.1021/jm0504048. View Source
[2] Singer R, et al. An intravaginal ring that releases the NNRTI MIV-150 reduces SHIV transmission in macaques. Sci Transl Med. 2012 Sep 5;4(150):150ra123. doi: 10.1126/scitranslmed.3003936. View Source
MIV-150 vs. Comparator NNRTIs: Key Evidence
Slower Resistance Emergence vs. First-Generation NNRTIs
A critical differentiator for MIV-150 is the significantly delayed emergence of viral resistance compared to the first-generation NNRTIs nevirapine and delavirdine. In vitro resistance selection studies demonstrate that while resistance to nevirapine and delavirdine emerges in only 4 to 5 weeks, resistance to MIV-150 takes approximately 45 weeks to develop under the same conditions . This indicates a substantially higher genetic barrier to resistance.
Resistance EmergenceData to verify
~45 wk vs 4–5 wk
Reported slower resistance emergence endpoint
In vitro selection; sources to verify
HIV Drug ResistanceNNRTI Resistance EvolutionMicrobicide Development
Evidence Dimension
Time to Resistance Emergence
Target Compound Data
Approximately 45 weeks
Comparator Or Baseline
Nevirapine: 4-5 weeks; Delavirdine: 4-5 weeks
Quantified Difference
MIV-150 resistance emerges ~9-11x slower
Conditions
In vitro resistance selection study
Why This Matters
This reduced risk of resistance makes MIV-150 a more suitable candidate for long-term, prophylaxis-focused microbicide applications compared to earlier NNRTIs.
HIV Drug ResistanceNNRTI Resistance EvolutionMicrobicide Development
Potency Against K103N and Y181C HIV-1 Mutants
MIV-150 demonstrates potent antiviral activity against HIV-1 isolates carrying the common NNRTI-associated resistance mutations K103N and Y181C, which are known to confer high-level resistance to efavirenz and nevirapine. In a direct antiviral assay, MIV-150 maintained an IC50 of 0.5 nM against the K103N mutant and an IC50 of 0.1 nM against the Y181C mutant [1]. In contrast, efavirenz and nevirapine exhibit significantly reduced efficacy against these variants [2].
Mutant PotencyCross-study
K103N IC50 0.5 nM; Y181C IC50 0.1 nM
Supports cross-resistance screening context
Comparators show >20-fold resistance
HIV-1NNRTI Resistance MutationsAntiviral Activity
Evidence Dimension
Antiviral Potency (IC50) Against K103N and Y181C Mutants
MIV-150 IC50 remains in sub-nanomolar range, while comparators are classified as high-level resistance (>20-fold change).
Conditions
In vitro antiviral assay (PBMC for K103N, TZM-bl cells for Y181C)
Why This Matters
This activity against prevalent resistant mutants makes MIV-150 a valuable tool for studying NNRTI cross-resistance and a potentially superior candidate for prevention in populations where transmitted drug resistance is a concern.
HIV-1NNRTI Resistance MutationsAntiviral Activity
[1] Exposure to MIV-150 from a High-Dose Intravaginal Ring Results in Limited Emergence of Drug Resistance Mutations in SHIV-RT Infected Rhesus Macaques. PLoS One. 2014 Feb 27;9(2):e89300. doi: 10.1371/journal.pone.0089300. Table 1. View Source
[2] CROSS-RESISTANCE PROFILES OF THE NNRTIs IN DEVELOPMENT TO PREVENT HIV-1 INFECTION. Abstract. CROI Conference. 2017. View Source
Zinc Acetate Co-formulation for Vaginal SHIV Protection
In a rigorous in vivo efficacy study, a gel formulation containing MIV-150 and zinc acetate (ZA) provided 100% protection against vaginal SHIV-RT challenge in rhesus macaques when applied 4-24 hours prior to viral exposure [1]. In contrast, gels containing MIV-150 alone (at 50 µM) offered only 56% protection at 8h and 11% at 24h, while the carrageenan vehicle control provided no significant protection [2]. This demonstrates the critical synergistic and barrier function of the MIV-150/ZA co-formulation.
In Vivo ProtectionHead-to-head
100% vs 56% vs 11% vs 0%
Reported co-formulation protection endpoint
NHP model; MIV-150/zinc acetate gel
HIV MicrobicidesIn Vivo EfficacySHIV Challenge Model
Evidence Dimension
In Vivo Protection Rate (Vaginal SHIV-RT Challenge)
56% (50 µM MIV-150 gel at 8h); 11% (50 µM MIV-150 gel at 24h); 0% (Carrageenan vehicle control)
Quantified Difference
100% vs 56% vs 11% vs 0%
Conditions
Rhesus macaque vaginal SHIV-RT challenge model; single gel application.
Why This Matters
This data proves that the MIV-150/zinc acetate combination gel (MZC) is not just a simple NNRTI formulation but a highly effective, synergistic microbicide candidate with 24-hour protection, a crucial feature for a real-world HIV prevention product.
HIV MicrobicidesIn Vivo EfficacySHIV Challenge Model
[1] Table 1. A MIV-150/zinc acetate gel provides significant protection against vaginal SHIV-RT infection. PLoS One. 2011 Jan 5. doi: 10.1371/journal.pone.0015835.t001. View Source
[2] Table 1. A MIV-150/zinc acetate gel provides significant protection against vaginal SHIV-RT infection. PLoS One. 2011 Jan 5. doi: 10.1371/journal.pone.0015835.t001. View Source
Heterogeneous HIV-1 RT Binding Kinetics
A biosensor-based kinetic study revealed that the interaction of MIV-150 with HIV-1 RT is more complex than that of nevirapine. Both MIV-150 and efavirenz exhibited heterogeneous binding, indicating the formation of two noncompetitive and kinetically distinct enzyme-inhibitor complexes [1]. This behavior was not observed for nevirapine. The study also confirmed that MIV-150, like efavirenz, binds to only one of two conformational states of the RT enzyme, providing a detailed mechanistic explanation for its activity profile [2].
This unique binding profile provides a molecular-level explanation for MIV-150's distinct resistance profile and underscores that it is not simply interchangeable with nevirapine, even though both are NNRTIs.
[1] Geitmann M, Unge T, Danielson UH. Biosensor-based kinetic characterization of the interaction between HIV-1 reverse transcriptase and non-nucleoside inhibitors. J Med Chem. 2006 Apr 20;49(8):2367-74. doi: 10.1021/jm0504048. View Source
[2] Geitmann M, Unge T, Danielson UH. Biosensor-based kinetic characterization of the interaction between HIV-1 reverse transcriptase and non-nucleoside inhibitors. J Med Chem. 2006 Apr 20;49(8):2367-74. doi: 10.1021/jm0504048. View Source
MIV-150 Application Scenarios in HIV Research
Microbicide and PrEP Formulation Development
The primary application for MIV-150 is as an active pharmaceutical ingredient (API) in topical microbicides for HIV prevention. Its superior efficacy when co-formulated with zinc acetate in a carrageenan gel (MZC), providing up to 24 hours of vaginal protection in non-human primate models, makes it a leading candidate for next-generation, on-demand PrEP products [1]. Researchers should prioritize MIV-150 for studies focused on developing long-acting, user-controlled HIV prevention methods for women.
Sustained-Release Intravaginal Ring Studies
MIV-150 is uniquely suited for incorporation into intravaginal rings due to its ability to be delivered continuously over weeks. Studies in macaques demonstrate that MIV-150-containing IVRs protect against SHIV infection, and the drug is successfully delivered to vaginal fluids and tissues [2]. This application leverages MIV-150's favorable resistance profile and physical properties to create a discreet, long-term, and potentially adherence-independent HIV prevention technology.
NNRTI Resistance and Cross-Resistance Mechanisms
Given MIV-150's distinct resistance profile—including its delayed emergence of resistance and retained potency against common K103N and Y181C mutants—it serves as a valuable tool compound for probing the molecular basis of NNRTI resistance. Its unique binding kinetics to HIV-1 RT [3] and its distinct pattern of susceptibility to specific mutations (e.g., intermediate/high-level resistance to K101P [4]) make it ideal for structure-function studies aimed at designing next-generation NNRTIs with a higher genetic barrier to resistance.
Multipurpose Prevention Technology Research
MIV-150 has been successfully incorporated into combination products designed to prevent multiple sexually transmitted infections and provide contraception. An IVR releasing MIV-150, zinc acetate, and levonorgestrel (MZCL) was shown to block SHIV infection, reduce HSV-2 shedding, and suppress hormonal cycling in macaques [5]. This positions MIV-150 as a versatile API for developing complex MPTs that address multiple needs in women's reproductive health.
Application
Selection Property
Validation Focus
Topical microbicide formulation research
Co-formulation release profile
Mucosal protection endpoint context
Sustained-release IVR delivery research
Device release kinetics
Tissue exposure endpoint context
NNRTI resistance mechanism studies
Mutant panel activity profile
Cross-resistance endpoint interpretation
Multipurpose prevention technology research
Combination product stability
Multi-agent endpoint monitoring
[1] Kenney J, et al. A single dose of a MIV-150/Zinc acetate gel provides 24 h of protection against vaginal simian human immunodeficiency virus reverse transcriptase infection, with more limited protection rectally 8-24 h after gel use. AIDS Res Hum Retroviruses. 2012 Nov;28(11):1476-84. doi: 10.1089/aid.2012.0087. View Source
[2] Singer R, et al. An intravaginal ring that releases the NNRTI MIV-150 reduces SHIV transmission in macaques. Sci Transl Med. 2012 Sep 5;4(150):150ra123. doi: 10.1126/scitranslmed.3003936. View Source
[3] Geitmann M, Unge T, Danielson UH. Biosensor-based kinetic characterization of the interaction between HIV-1 reverse transcriptase and non-nucleoside inhibitors. J Med Chem. 2006 Apr 20;49(8):2367-74. doi: 10.1021/jm0504048. View Source
[4] Application of Structure-based Methods to Analyze Resistance Mutations for Chemically Diverse Non-Nucleoside Reverse Transcriptase Inhibitors. Curr HIV Res. 2020;18(4):277-290. doi: 10.2174/1570162X18666200409101000. View Source
[5] An intravaginal ring that releases three antiviral agents and a contraceptive blocks SHIV-RT infection, reduces HSV-2 shedding, and suppresses hormonal cycling in rhesus macaques. 2017. doi: 10.1126/scitranslmed.aan1806. View Source
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